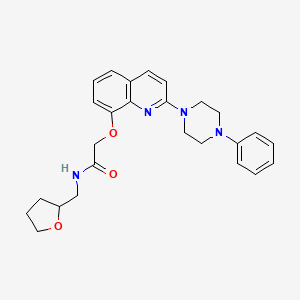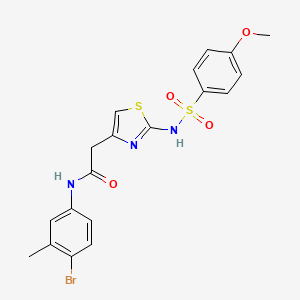
EN219
Übersicht
Beschreibung
EN219 is a synthetic recruiter of the E3 ubiquitin ligase RNF114. It binds to cysteine 8 in the intrinsically disordered region of RNF114 and inhibits RNF114-induced autoubiquitination and p21 ubiquitination in a cell-free assay. This compound also interacts with cysteine residues in the tubulin β1 chain, heat shock protein 60, and histone H3.1 in human breast cancer cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: EN219 is synthesized through a series of chemical reactions involving the formation of a pyrazoline complex. The synthetic route typically involves the reaction of 3,5-bis(4-bromophenyl)-4,5-dihydro-1H-pyrazole with chloroacetyl chloride under controlled conditions to yield the final product .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, ensuring the compound meets the required specifications for research applications .
Analyse Chemischer Reaktionen
Arten von Reaktionen: EN219 durchläuft verschiedene chemische Reaktionen, darunter:
Substitutionsreaktionen: this compound kann aufgrund des Vorhandenseins der Chlorethylacetyl-Gruppe an nukleophilen Substitutionsreaktionen teilnehmen.
Kovalente Bindungsbildung: this compound bildet kovalente Bindungen mit Cysteinresten in Proteinen, was zur Hemmung spezifischer Proteinfunktionen führt
Häufige Reagenzien und Bedingungen:
Reagenzien: Chlorethylacetylchlorid, 3,5-Bis(4-bromphenyl)-4,5-dihydro-1H-pyrazol.
Bedingungen: Kontrollierte Temperatur und pH-Wert, Verwendung von Lösungsmitteln wie Dimethylsulfoxid (DMSO) und Ethanol
Hauptprodukte: Das Hauptprodukt, das aus den Reaktionen mit this compound gebildet wird, ist das kovalent modifizierte Protein, bei dem this compound an Cysteinreste gebunden ist .
Wissenschaftliche Forschungsanwendungen
EN219 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeug zur Untersuchung von Protein-Ubiquitinierung und Protein-Abbauwegen verwendet.
Biologie: Wird in der Proteomik eingesetzt, um Protein-Interaktionen und -Modifikationen zu identifizieren.
Medizin: Wird wegen seines Potenzials in der gezielten Protein-Degradierungstherapie, insbesondere in der Krebsforschung, untersucht.
Industrie: Wird bei der Entwicklung von Proteolyse-Targeting-Chimären (PROTACs) für die Arzneimittelforschung eingesetzt .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch Bindung an Cysteinreste in der E3-Ubiquitin-Ligase RNF114. Diese Bindung hemmt die RNF114-vermittelte Auto-Ubiquitinierung und p21-Ubiquitinierung, was zur Degradierung spezifischer Zielproteine führt. Zu den molekularen Zielen gehören die Tubulin-β1-Kette, das Hitzeschockprotein 60 und Histon H3.1 .
Ähnliche Verbindungen:
Nimbolid: Ein Naturstoff, der ebenfalls RNF114 für den Proteinabbau angreift.
(+)-JQ1: Ein Bromodomänen- und extra-terminaler Domänen-Inhibitor, der in PROTAC-Anwendungen eingesetzt wird .
Einzigartigkeit von this compound: this compound ist aufgrund seiner synthetischen Herkunft und selektiven Hemmung der RNF114-vermittelten Ubiquitinierung einzigartig. Im Gegensatz zu Naturprodukten bietet this compound eine kontrolliertere und reproduzierbarere Methode zur Untersuchung von Proteinabbauwegen .
Wirkmechanismus
EN219 exerts its effects by binding to cysteine residues in the E3 ubiquitin ligase RNF114. This binding inhibits RNF114-mediated autoubiquitination and p21 ubiquitination, leading to the degradation of specific target proteins. The molecular targets include tubulin β1 chain, heat shock protein 60, and histone H3.1 .
Vergleich Mit ähnlichen Verbindungen
Nimbolide: A natural product that also targets RNF114 for protein degradation.
(+)-JQ1: A bromodomain and extra terminal domain inhibitor used in PROTAC applications .
Uniqueness of EN219: this compound is unique due to its synthetic origin and selective inhibition of RNF114-mediated ubiquitination. Unlike natural products, this compound offers a more controlled and reproducible method for studying protein degradation pathways .
Eigenschaften
IUPAC Name |
1-[3,5-bis(4-bromophenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Br2ClN2O/c18-13-5-1-11(2-6-13)15-9-16(22(21-15)17(23)10-20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXRHMHAKZPJNKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC=C(C=C2)Br)C(=O)CCl)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Br2ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)




![4-ethyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}benzamide](/img/structure/B2610800.png)
![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2610802.png)

![N-{2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl}-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2610806.png)
![6-Tert-butyl-2-[1-(pyridine-2-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2610807.png)

![[2-Oxo-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2610809.png)

